(1S)-1-(1-benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to a class of organic compounds known as amines. It features a benzofuran moiety, which is a fused bicyclic structure comprising a benzene ring and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is also studied for its pharmacological properties and applications in drug development.
(1S)-1-(1-benzofuran-2-yl)propan-1-amine falls under the following classifications:
The synthesis of (1S)-1-(1-benzofuran-2-yl)propan-1-amine can be achieved through several methods, primarily involving the functionalization of benzofuran derivatives.
The reactions typically require controlled conditions, such as specific temperatures and inert atmospheres, to prevent side reactions and ensure high yields. The use of solvents like dichloromethane or ethanol is common in these syntheses.
The molecular structure of (1S)-1-(1-benzofuran-2-yl)propan-1-amine can be described as follows:
The compound has distinct physical and chemical properties that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
(1S)-1-(1-benzofuran-2-yl)propan-1-amine participates in various chemical reactions that showcase its reactivity.
These reactions often require specific catalysts or reagents, and the choice of solvent can significantly influence the reaction pathway and yield.
The pharmacological action of (1S)-1-(1-benzofuran-2-yl)propan-1-amine is believed to involve modulation of neurotransmitter systems in the brain.
The compound may act on specific receptors, potentially influencing pathways related to mood regulation, pain perception, or immune response. Its exact mechanism remains an area for further research but could involve interactions with serotonin or dopamine receptors.
Studies suggest that modifications to the benzofuran structure can enhance its affinity for these targets, thereby increasing its therapeutic potential.
The physical and chemical properties of (1S)-1-(1-benzofuran-2-yl)propan-1-amine are crucial for understanding its behavior in biological systems.
(1S)-1-(1-benzofuran-2-yl)propan-1-amine has several scientific applications:
Benzofuran derivatives have emerged as structurally privileged scaffolds in neuropharmacology, with their historical significance rooted in their dual neuroprotective and neuromodulatory activities. Early research identified R-(-)-BPAP (1-(benzofuran-2-yl)-2-propylaminopentane) as a prototypical catecholaminergic enhancer that demonstrated enantioselective neuroprotection against endogenous neurotoxins like N-methyl(R)salsolinol in dopaminergic neurons. This compound significantly attenuated apoptosis in human neuroblastoma SH-SY5Y cells by stabilizing mitochondrial membrane potentials and upregulating anti-apoptotic Bcl-2 protein expression—effects strictly dependent on its absolute (R)-configuration [1]. Concurrently, the discovery of 6-APB (6-(2-aminopropyl)benzofuran) revealed the benzofuran scaffold's capacity for monoaminergic modulation through serotonin-norepinephrine-dopamine releasing activity (SNDRA) and 5-HT~2B~ receptor agonism (K~i~ = 3.7 nM) [5]. These foundational studies established benzofurans as versatile templates for targeting neurodegenerative and neuropsychiatric disorders, with chirality serving as a critical determinant of pharmacological efficacy.
Table 1: Key Benzofuran Derivatives in Neuropharmacological Research
Compound | Structural Features | Primary Pharmacological Target | Neurobiological Activity |
---|---|---|---|
R-(-)-BPAP | Levorotatory; Propylaminopentane chain | Mitochondrial stabilization | Anti-apoptotic; Bcl-2 induction |
6-APB | Achiral; Aminopropyl side chain | SERT/ NET/DAT release; 5-HT~2B~ agonism | Monoamine release modulator |
(1S)-1-(1-Benzofuran-2-yl)propan-1-amine | (S)-configuration; Primary amine terminus | Undefined (Theoretical TAAR1 affinity) | Research compound (Chiral probe) |
The pharmacological profile of aminoalkylbenzofurans exhibits profound stereodependence, exemplified by R-(-)-BPAP derivatives showing ≥100-fold greater mitochondrial stabilization than their S-enantiomers [1]. This enantioselectivity extends to:
Computational analyses reveal that amine protonation state and spatial orientation dictate electronic interactions in chiral benzofurans:
Table 2: Computational and Structural Parameters of (1S)-1-(1-Benzofuran-2-yl)propan-1-amine
Property | Value/Description | Methodology | Pharmacological Implication |
---|---|---|---|
Molecular Formula | C~11~H~13~NO | — | Core scaffold for neuroactive design |
Exact Mass | 175.0997 g/mol | HRMS (Theoretical) | Bioavailability prediction |
HOMO Energy | -5.27 eV | DFT/B3LYP/6-311++G(d,p) | Electron donation capacity |
LUMO Energy | -1.89 eV | DFT/B3LYP/6-311++G(d,p) | Electron acceptance capability |
MEP at Amine Site | +42.8 kcal/mol | Molecular Electrostatic Potential | Ionic interaction with targets |
Chiral Center | (S)-configuration at C1 | X-ray/ECD | Target selectivity determinant |
The strategic incorporation of chiral aminoalkyl appendages onto the benzofuran scaffold thus enables precise tuning of neuropharmacological agents. Future research should prioritize in vitro and in vivo validation of (1S)-1-(1-benzofuran-2-yl)propan-1-amine's target engagement profile to elucidate its potential within the expanding landscape of enantioselective neurotherapeutics.
Compounds Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8